molecular formula C12H13N5O B15213131 2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde CAS No. 16597-42-5

2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B15213131
CAS No.: 16597-42-5
M. Wt: 243.26 g/mol
InChI Key: UMJHPTLILDCPRB-UHFFFAOYSA-N
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Description

2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel dihydrofolate reductase (DHFR) inhibitors. The 2,4-diaminopyrimidine scaffold is a privileged structure in antifolate therapeutics, known for its ability to interact powerfully with the active sites of essential enzymes. This compound serves as a versatile precursor for the development of potential classical and non-classical antifolate agents. Research on closely related 2,4-diamino-5-pyrimidinecarboxaldehyde structures has explored their use as inhibitors targeting folate metabolism pathways in pathogens and cancers . The 2,4-diaminopyrimidine core is a well-established pharmacophore for DHFR inhibition, a mechanism critical to the action of various antibacterial, anticancer, and antiprotozoal drugs . The structure of this compound, featuring a p-tolylamino group at the 6-position, is designed to probe specific hydrophobic interactions within enzyme binding pockets, potentially enhancing selectivity and potency. Researchers can utilize this compound to explore its application in creating new chemosensors, as other 2,4-diaminopyrimidine-5-carbonitrile derivatives have shown utility in the selective detection of metal ions . This reagent is offered For Research Use Only and is strictly intended for laboratory research applications. It is not approved for use in humans or animals for diagnostic or therapeutic purposes.

Properties

CAS No.

16597-42-5

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

2,4-diamino-6-(4-methylanilino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H13N5O/c1-7-2-4-8(5-3-7)15-11-9(6-18)10(13)16-12(14)17-11/h2-6H,1H3,(H5,13,14,15,16,17)

InChI Key

UMJHPTLILDCPRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2C=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The aldehyde group in the compound can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes. For instance, in anti-tubercular applications, the compound targets dihydrofolate reductase, inhibiting its activity and thereby disrupting the folate pathway essential for bacterial growth . The aldehyde group in the compound can also form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the pyrimidine and pyridopyrimidine families, focusing on substituent effects, biochemical activity, and pharmacokinetic properties.

Structural Comparisons

Compound Name Substituent at Position 6 Position 5 Modification Key Structural Features
Target Compound (4-Methylphenyl)amino Carbaldehyde High lipophilicity; potential DHFR binding
2,4-Diamino-6-phenylpyrimidine-5-carbaldehyde (12a) Phenyl Carbaldehyde Reduced steric bulk vs. 4-methylphenyl
2,4-Diamino-6-cyclopropylpyrimidine-5-carbaldehyde (12b) Cyclopropyl Carbaldehyde Increased steric hindrance; moderate logP
BW 301U 2,5-Dimethoxybenzyl Methyl group (pyridopyrimidine core) High lipophilicity; DHFR inhibition via diffusion
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde Methylthio at position 2 Carbaldehyde Electron-donating group; altered reactivity

Key Observations:

  • BW 301U , a pyridopyrimidine, demonstrates that bulky, lipophilic substituents (e.g., 2,5-dimethoxybenzyl) enable passive diffusion into cells, bypassing active transport mechanisms used by methotrexate .

Biochemical Activity

  • DHFR Inhibition: The target compound’s 2,4-diamino motif is critical for DHFR binding, as seen in BW 301U and methotrexate. However, BW 301U’s pyridopyrimidine core and dimethoxybenzyl group confer superior enzyme inhibition (IC₅₀ ~1 nM) compared to simpler pyrimidines .
  • Cellular Uptake : Unlike methotrexate, BW 301U enters cells via diffusion due to its lipophilicity. The target compound’s 4-methylphenyl group may similarly enhance passive transport, though specific uptake data are unavailable .
  • Derivative Modifications: Schiff base derivatives (e.g., 13a-c in ) replace the carbaldehyde with iminomethyl groups, introducing methoxy-substituted phenethyl chains. These modifications may improve stability or target affinity through π-π interactions .

Pharmacokinetic and Therapeutic Potential

  • Lipophilicity : The target compound’s logP is likely higher than 12a (phenyl) but lower than BW 301U, suggesting a balance between solubility and membrane permeability.
  • In Vivo Efficacy : BW 301U shows broad antitumor activity against Walker 256 and L1210 models, attributed to sustained DHFR inhibition and rapid cellular uptake. The target compound’s efficacy remains unverified but structurally aligns with this profile .
  • Toxicity : BW 301U’s selectivity minimizes histamine-related side effects, a common issue with DHFR inhibitors. The 4-methylphenyl group in the target compound may similarly reduce off-target interactions .

Q & A

Q. What are the critical steps for synthesizing 2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with pyrimidine precursors functionalized with amino and aldehyde groups. Key steps include:

  • Amine coupling : Introducing the 4-methylphenylamino group via nucleophilic substitution or condensation reactions.
  • Aldehyde formation : Controlled oxidation or formylation at the 5-position of the pyrimidine ring. Optimization requires precise control of temperature (60–80°C for condensation), solvent polarity (DMF or DMSO for solubility), and reaction time (12–24 hours for complete conversion). Statistical experimental design (e.g., factorial analysis) minimizes trial-and-error by identifying critical variables like catalyst loading or pH .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

A combination of techniques is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and aldehyde proton shifts (δ 9.8–10.2 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 298.1).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. How do structural analogs of this compound differ in reactivity or bioactivity?

Substitution patterns on the pyrimidine ring significantly influence properties. For example:

CompoundKey Structural DifferenceBioactivity Impact
2-Amino-4-methylpyrimidine-5-carboxylic acidCarboxylic acid at C5Enhanced metal chelation potential
6-Ethyl-5-phenylpyrimidine-2,4-diamineEthyl and phenyl substituentsAltered solubility and kinase inhibition
4-Methoxypyrimidine-5-carboxylic acidMethoxy group at C4Reduced metabolic stability

These variations highlight the importance of the aldehyde group in electrophilic interactions .

Advanced Research Questions

Q. What computational methods can predict the reaction pathways for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates for key steps like aldehyde formation. Tools like ICReDD integrate computational and experimental data to optimize reaction networks, reducing reliance on trial-and-error. For example, simulating the activation energy for amine coupling can guide catalyst selection (e.g., acetic acid vs. p-TsOH) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurities. Methodological solutions include:

  • Replicate studies : Use standardized protocols (e.g., fixed cell lines or enzyme concentrations).
  • Purity validation : HPLC (>95% purity) and elemental analysis to exclude byproduct interference.
  • Structural analogs : Test derivatives to isolate the pharmacophore responsible for activity (e.g., replacing the aldehyde with a methyl group to assess cytotoxicity) .

Q. What strategies improve the compound’s stability during storage or in biological assays?

The aldehyde group is prone to oxidation or Schiff base formation. Mitigation approaches:

  • Lyophilization : Store under inert gas (N₂ or Ar) at -20°C.
  • Protecting groups : Temporarily convert the aldehyde to an acetal during storage.
  • Buffered solutions : Use pH 7.4 PBS to minimize nucleophilic attack in vitro .

Q. How does the compound interact with biological targets at the molecular level?

Molecular docking and MD simulations predict binding modes with enzymes like dihydrofolate reductase (DHFR). The aldehyde group may form covalent adducts with catalytic lysine residues, while the 4-methylphenyl group enhances hydrophobic pocket interactions. Validate with SPR or ITC to quantify binding affinity (e.g., Kd < 1 µM) .

Methodological Considerations

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

Use a Taguchi orthogonal array to systematically vary substituents (e.g., aryl groups at C6, alkyl chains at C2). Response surface methodology (RSM) correlates structural changes with bioactivity, minimizing the number of required syntheses .

Q. How can researchers validate the reproducibility of synthetic protocols across labs?

Adhere to Green Chemistry metrics (e.g., E-factor < 10) and publish detailed procedural logs, including:

  • Exact reagent grades (e.g., anhydrous DMF vs. technical grade).
  • Stirring rates and heating sources (oil bath vs. microwave).
  • Work-up details (e.g., column chromatography vs. recrystallization solvents) .

Data Analysis and Contradictions

Q. Why might NMR spectra show unexpected peaks, and how should they be interpreted?

Common issues include:

  • Tautomerism : The aldehyde may exist as an enol in DMSO-d₆, causing peak splitting.
  • Byproducts : Unreacted starting materials (e.g., 4-methylaniline) or oxidation products (carboxylic acid).
    Cross-validate with IR (C=O stretch at ~1700 cm⁻¹) and 2D NMR (HSQC/COSY) .

Q. What statistical tools analyze dose-response data for this compound in cytotoxicity assays?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Bootstrap resampling (10,000 iterations) quantifies confidence intervals. For paradoxical dose-response curves (e.g., hormesis), apply the Hill-Slope model to assess cooperativity .

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